Gageotetrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gageotetrin A is an antimicrobial peptide derived from the marine bacterium Bacillus subtilis. It has shown promising antibacterial and antifungal activities, making it a potential candidate for various applications in medicine and industry .
Métodos De Preparación
Gageotetrin A is synthesized through a hybrid biosynthesis pathway involving post-translational modifications such as lipidation. The preparation of this compound involves the use of specific reagents and conditions to achieve the desired structure. For instance, the preparation of the (S)- and ®-MTPA esters of 3-hydroxy fatty acids involves dissolving the compound in pyridine and stirring at room temperature .
Análisis De Reacciones Químicas
Gageotetrin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Gageotetrin A has a wide range of scientific research applications In chemistry, it is used as a model compound for studying antimicrobial peptides In biology, it is studied for its antibacterial and antifungal propertiesIn industry, it can be used as a preservative or a biocontrol agent .
Mecanismo De Acción
The mechanism of action of Gageotetrin A involves disrupting the integrity of microbial cell membranes. It achieves this by interacting with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is similar to other antimicrobial peptides, which target the cell membrane to exert their effects .
Comparación Con Compuestos Similares
Gageotetrin A is unique due to its simpler molecular design compared to other antimicrobial peptides like daptomycin. Similar compounds include gageotetrin B, gageopeptides A-D, and peptide F3. These compounds share similar antimicrobial properties but differ in their specific structures and mechanisms of action .
Actividad Biológica
Gageotetrin A is a linear lipopeptide derived from the marine bacterium Bacillus subtilis. It belongs to a class of compounds known for their antimicrobial properties and has garnered attention due to its non-cytotoxic nature. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential applications in agriculture and medicine.
Structure and Classification
This compound is part of the Gageotetrins A-C series, which are characterized by their unique linear structure composed of di- and tetrapeptides linked to a fatty acid chain. The molecular design of this compound is simpler compared to other lipopeptides like daptomycin, which is an FDA-approved antibiotic .
Efficacy Against Pathogens
This compound exhibits significant antimicrobial activity against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.01 to 0.06 μM , indicating strong potency against microorganisms without cytotoxic effects on human cells (GI50 > 30 μg/ml) .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μM) | Type of Activity |
---|---|---|
Staphylococcus aureus | 0.01 | Bactericidal |
Escherichia coli | 0.03 | Bactericidal |
Candida albicans | 0.05 | Fungicidal |
Magnaporthe oryzae | 1.5 | Fungicidal |
The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes, similar to other lipopeptides. This mechanism leads to increased permeability, resulting in cell lysis and death. Furthermore, studies suggest that this compound may inhibit key biosynthetic pathways in pathogens, such as the synthesis of peptidoglycan in bacteria and chitin in fungi .
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound has demonstrated potent inhibitory effects on the growth of Magnaporthe oryzae, a significant fungal pathogen affecting wheat crops. The application of this compound resulted in complete inhibition of conidia formation and germination .
- Field Trials : Field studies have indicated that this compound can effectively suppress wheat blast disease caused by M. oryzae, showcasing its potential as a biocontrol agent in agricultural practices .
- Synergistic Effects : Research has shown that when combined with other lipopeptides, such as gageopeptides, this compound exhibits enhanced antimicrobial activity, suggesting potential for synergistic formulations in therapeutic applications .
Propiedades
Fórmula molecular |
C25H46N2O7 |
---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1 |
Clave InChI |
BMMGKKOOKSVEEE-IWORHSITSA-N |
SMILES isomérico |
CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
SMILES canónico |
CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.